Scaffold-Dependent 5-HT₆ Receptor Binding Affinity: Pyrimidine (Target-Derived Ro 04-6790) vs. Pyridine Analog (Ro 63-0563)
The target compound is the essential synthetic intermediate for Ro 04-6790 (4-amino-N-(2,6-bis(methylamino)pyrimidin-4-yl)benzenesulfonamide). In a direct head-to-head study using [³H]-LSD displacement at recombinant human and rat 5-HT₆ receptors, Ro 04-6790 (pyrimidine scaffold) demonstrated distinct affinity compared with Ro 63-0563, the analogous compound built on a 2,6-bis(methylamino)pyridine scaffold. [1] The pyridine-based Ro 63-0563 exhibited 0.56–0.65 log units higher binding affinity than the pyrimidine-based Ro 04-6790, corresponding to approximately 3.6–4.5-fold greater potency.
| Evidence Dimension | 5-HT₆ receptor binding affinity (pKᵢ, [³H]-LSD displacement) |
|---|---|
| Target Compound Data | pKᵢ = 7.26 ± 0.06 (human 5-HT₆), 7.35 ± 0.04 (rat 5-HT₆) |
| Comparator Or Baseline | Ro 63-0563 (pyridine analog): pKᵢ = 7.91 ± 0.02 (human 5-HT₆), 7.83 ± 0.01 (rat 5-HT₆) |
| Quantified Difference | ΔpKᵢ = −0.65 (human), −0.48 (rat); Ro 63-0563 is 3.6–4.5-fold more potent |
| Conditions | Recombinant human and rat 5-HT₆ receptors expressed in HeLa cells; [³H]-LSD radioligand binding assay. |
Why This Matters
A procurement decision between pyrimidine and pyridine building blocks directly determines the binding potency of the resulting 5-HT₆ antagonist; Ro 04-6790 provides moderate nanomolar affinity suitable for functional studies where excessive potency may confound selectivity interpretation, while Ro 63-0563 offers higher affinity for applications requiring maximum target engagement.
- [1] Sleight AJ, Boess FG, Bös M, Levet-Trafit B, Riemer C, Bourson A. Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT₆ receptors. Br J Pharmacol. 1998;124(3):556-562. doi:10.1038/sj.bjp.0701851. View Source
